molecular formula C12H19ClN2O5S B6278097 methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride CAS No. 1827979-42-9

methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride

Cat. No.: B6278097
CAS No.: 1827979-42-9
M. Wt: 338.8
InChI Key:
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Description

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is a synthetic organic compound that features a furan ring substituted with a piperazine sulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Sulfonyl Group: This step involves the sulfonylation of piperazine, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the piperazine sulfonyl group, which may result in different chemical and biological properties.

    Piperazine-1-sulfonyl chloride: Contains the sulfonyl group but lacks the furan ring and ester functionality.

    2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups.

Uniqueness

Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1827979-42-9

Molecular Formula

C12H19ClN2O5S

Molecular Weight

338.8

Purity

88

Origin of Product

United States

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